molecular formula C22H24N6O B11233818 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol

Cat. No.: B11233818
M. Wt: 388.5 g/mol
InChI Key: JQXXEEDNQWWUIP-UHFFFAOYSA-N
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Description

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Chemical Reactions Analysis

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol

InChI

InChI=1S/C22H24N6O/c1-15-9-10-17(13-16(15)2)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)11-12-29/h4-10,13-14,29H,11-12H2,1-3H3,(H,24,25,26)

InChI Key

JQXXEEDNQWWUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C

Origin of Product

United States

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